4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as thioamides, which have been shown to possess a variety of biological activities. In
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. It also appears to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Research has shown that this compound can modulate several biochemical and physiological processes. It has been shown to reduce inflammation, oxidative stress, and tumor growth in animal models. It also appears to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. However, its mechanism of action is not fully understood, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on 4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations in its use.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide involves several steps. The starting material is 4-aminobenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-aminophenylthiourea to form the desired compound.
Scientific Research Applications
Research on 4-tert-butyl-N-[4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has focused on its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-17-5-7-18(8-6-17)24(31)29-25(32)28-22-15-13-21(14-16-22)27-23(30)19-9-11-20(12-10-19)26(2,3)4/h5-16H,1-4H3,(H,27,30)(H2,28,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQWXIXQVPXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.